molecular formula C16H11F4NO B142724 5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one CAS No. 220991-61-7

5-Ethyl-1,3-dihydro-1-(2,3,5,6-tetrafluorophenyl)-2H-indol-2-one

Cat. No. B142724
M. Wt: 309.26 g/mol
InChI Key: DZTYHNMGAJRMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06310099B1

Procedure details

N-(2,3,5,6-tetrafluorophenyl)-5-ethyloxindole (72.67 g; 0.235 mol, is slurried in water containing a little methanol (10% v/v; 253 ml), and sodium hydroxide solution (50 wt %; 16.1 ml) is added. The mixture is stirred at 80-85° for 2-4 hours, then cooled to ambient temperature. The reaction solution is partially concentrated under reduced pressure (25-30 mm). After removal of 50 ml of the solvent, the mixture is diluted with water (150 ml) and t-butyl methyl ether (250 ml). The cooled mixture is acidified to pH 6.5-7.0 with aqueous HCl (12.1 N; 19.5 ml), keeping the temperature at 0-5°. The aqueous layer is discarded and the organic layer is washed with water (250 ml). The organic layer is concentrated under reduced pressure (20-100 mm) while exchanging the solvent to toluene. After the more volatile components have been removed, the batch volume is adjusted to 400-450 ml. This mixture is warmed to 70°, clarified, concentrated to one-half volume, and cooled to 0°. After stirring at this temperature for 2 hours, the product is collected and is washed with toluene/heptane (10:90; 100 ml). The resulting solid is dried under reduced pressure at 50-60° for 4-8 hours to give 5-ethyl-2-(2′,3′,5′, 6′-tetrafluoroanilino)phenylacetic acid of Example 3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
253 mL
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([F:9])=[C:4]([F:10])[C:3]=1[N:11]1[C:19]2[C:14](=[CH:15][C:16]([CH2:20][CH3:21])=[CH:17][CH:18]=2)[CH2:13][C:12]1=[O:22].C[OH:24].[OH-].[Na+]>O>[CH2:20]([C:16]1[CH:17]=[CH:18][C:19]([NH:11][C:3]2[C:2]([F:1])=[C:7]([F:8])[CH:6]=[C:5]([F:9])[C:4]=2[F:10])=[C:14]([CH2:13][C:12]([OH:24])=[O:22])[CH:15]=1)[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C=C1F)F)F)N1C(CC2=CC(=CC=C12)CC)=O
Step Two
Name
Quantity
253 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
16.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at 80-85° for 2-4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is partially concentrated under reduced pressure (25-30 mm)
CUSTOM
Type
CUSTOM
Details
After removal of 50 ml of the solvent
ADDITION
Type
ADDITION
Details
the mixture is diluted with water (150 ml) and t-butyl methyl ether (250 ml)
CUSTOM
Type
CUSTOM
Details
at 0-5°
WASH
Type
WASH
Details
the organic layer is washed with water (250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated under reduced pressure (20-100 mm)
CUSTOM
Type
CUSTOM
Details
After the more volatile components have been removed
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is warmed to 70°
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one-half volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
STIRRING
Type
STIRRING
Details
After stirring at this temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the product is collected
WASH
Type
WASH
Details
is washed with toluene/heptane (10:90; 100 ml)
CUSTOM
Type
CUSTOM
Details
The resulting solid is dried under reduced pressure at 50-60° for 4-8 hours
Duration
6 (± 2) h

Outcomes

Product
Details
Reaction Time
3 (± 1) h
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C1)CC(=O)O)NC1=C(C(=CC(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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